5-Fluoro-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through a reaction involving trichloromethyl-pyridine and a fluorinating agent.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then linked to the pyridine intermediate through a nucleophilic substitution reaction.
Final Assembly: The pyrimidine ring is formed and attached to the existing structure through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound often relies on large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperatures is crucial in these processes to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and pyridine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Acetonitrile, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in understanding cellular processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Fluoro-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine stands out due to its unique combination of functional groups. The presence of both a trifluoromethyl group and a pyridine ring, along with the piperidine and pyrimidine rings, provides it with distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O/c17-12-7-22-15(23-8-12)24-6-2-3-11(9-24)10-25-14-13(16(18,19)20)4-1-5-21-14/h1,4-5,7-8,11H,2-3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVQAUCEQOFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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